molecular formula C35H30BrN2OP B13139450 (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide CAS No. 63570-23-0

(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide

Cat. No.: B13139450
CAS No.: 63570-23-0
M. Wt: 605.5 g/mol
InChI Key: RLKNZYCZGUARIO-FJLBWUEHSA-M
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Description

(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of 2-oxo-1,2-diphenylethylidenehydrazine with triphenylphosphonium bromide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene, with heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment. The process would involve stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can also be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce hydrazine derivatives .

Scientific Research Applications

(2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-((2-Oxo-1,2-diphenylethylidene)hydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63570-23-0

Molecular Formula

C35H30BrN2OP

Molecular Weight

605.5 g/mol

IUPAC Name

[(2E)-2-[(E)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]propyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C35H30N2OP.BrH/c1-28(36-37-34(29-17-7-2-8-18-29)35(38)30-19-9-3-10-20-30)27-39(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33;/h2-26H,27H2,1H3;1H/q+1;/p-1/b36-28+,37-34+;

InChI Key

RLKNZYCZGUARIO-FJLBWUEHSA-M

Isomeric SMILES

C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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